1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine
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Overview
Description
1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propan-1-amine backbone, with a pyridin-3-ylmethyl substituent on the nitrogen atom. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 3,4-dimethoxyphenylacetone. This can be achieved through the methoxylation of phenylacetone using methanol and a suitable catalyst.
Reductive Amination: The intermediate 3,4-dimethoxyphenylacetone is then subjected to reductive amination with pyridin-3-ylmethylamine. This step involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst to reduce any double bonds or functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-(pyridin-3-ylmethyl)ethan-1-amine: Similar structure but with an ethan-1-amine backbone.
1-(3,4-Dimethoxyphenyl)-N-(pyridin-2-ylmethyl)propan-1-amine: Similar structure but with a pyridin-2-ylmethyl substituent.
Uniqueness
1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-15(19-12-13-6-5-9-18-11-13)14-7-8-16(20-2)17(10-14)21-3/h5-11,15,19H,4,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEYOVHGAFSPII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)NCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390111 |
Source
|
Record name | 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497246-99-8 |
Source
|
Record name | 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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